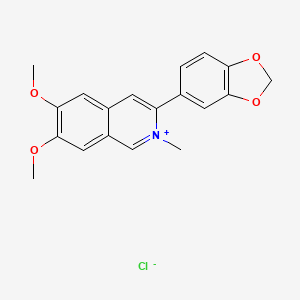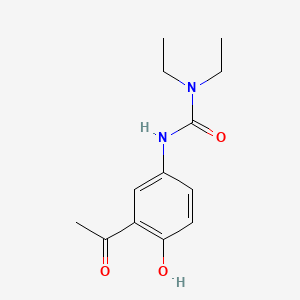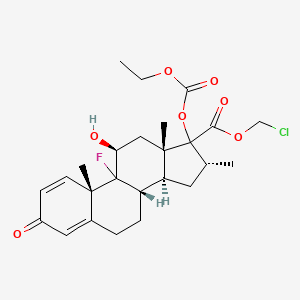![molecular formula C8H16N4 B1195676 1,3,6,8-Tetraazatricyclo[4.4.1.13,8]dodecane CAS No. 51-46-7](/img/structure/B1195676.png)
1,3,6,8-Tetraazatricyclo[4.4.1.13,8]dodecane
Overview
Description
1,3,6,8-Tetraazatricyclo[4.4.1.13,8]dodecane is an adamanzane which contains four one-carbon chains and two two-carbon chains linking the nitrogens, thus forming a cage structure . It has a molecular formula of C8H16N4 .
Synthesis Analysis
The synthesis of 1,3,6,8-Tetraazatricyclo[4.4.1.13,8]dodecane (TATD) was achieved according to the procedure given in reference . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of 1,3,6,8-Tetraazatricyclo[4.4.1.13,8]dodecane has been determined by X-Ray structure analysis . The structure contains only seven-membered rings . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
The reaction between 1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane (TATD) and 4-nitrophenol (4-NP) under solvent-free conditions results in the formation of . More details about the chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis
1,3,6,8-Tetraazatricyclo[4.4.1.13,8]dodecane has a molecular weight of 168.2394 . More details about the physical and chemical properties can be found in the referenced papers .Scientific Research Applications
NMR Study of Intermediates and Products : An NMR study revealed the conversion of TATD to 1,3,6,8-tetraazatricyclo[4.3.1.13,8]undecane (TATU), identifying several intermediates and collateral products. This study enhances the understanding of the chemical processes involved in TATD synthesis (Rivera et al., 2008).
Preparation of Cage Amine : TATD's reaction with ammonium fluoride yields TATU, providing insights into the structural relationships within cage amine compounds (Rivera et al., 2004).
Enthalpies of Solution in Water : The study of TATD's solution enthalpies in water across various temperatures provided valuable data on the compound's solvation enthalpies and heat capacity, contributing to the understanding of its solvation behavior (Salamanca et al., 2013).
Solubility in Water : Research on TATD's aqueous solubility at different temperatures highlighted its solubility characteristics, which is critical for various applications (Blanco & Sanabria, 2007).
Protonation and Structure Analysis : A study on the protonation of TATD and its effects on the structure using crystallography and DFT analysis provided insights into the molecular geometry and intermolecular interactions (Rivera et al., 2017).
Photophysics Analysis : The photophysics of TATD were explored, establishing its dynamic geometry and providing a deeper understanding of its spectroscopic properties (Zwier et al., 2002).
Radical Cation Study : Magnetic resonance and optical spectroscopic methods were used to study the radical cation of TATD, revealing extensive electron delocalization and unique features of this radical cation (Zwier et al., 2002).
Gas Phase Radical Cation Structure : The structure of TATD's gas-phase radical cation was characterized using photoelectron spectroscopy, contributing to the understanding of its electronic properties (He et al., 2005).
Stability and Conformation Study : The stability and conformation of the TATD system were investigated, providing insights into its molecular structure and symmetry (Murray-Rust & Riddell, 1975).
Biocidal Properties : TATD's biocidal properties were studied, identifying it as a promising agent for developing safe, chlorine-free disinfectants due to its high bactericidal and viricidal activities (Zubairov et al., 2015).
properties
IUPAC Name |
1,3,6,8-tetrazatricyclo[4.4.1.13,8]dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4/c1-2-10-7-11-3-4-12(8-10)6-9(1)5-11/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNNUDUEGSHVGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CN3CCN(C2)CN1C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044683 | |
| Record name | 1,3,6,8-Tetraazatricyclo[4.4.1.13,8]dodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6,8-Tetraazatricyclo[4.4.1.13,8]dodecane | |
CAS RN |
51-46-7 | |
| Record name | 1,3,6,8-Tetraazatricyclo[4.4.1.13,8]dodecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dezant | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC240595 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240595 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,6,8-Tetraazatricyclo[4.4.1.13,8]dodecane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,6,8-Tetraazatricyclo[4.4.1.13,8]dodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,6,8-Tetraazatricyclo[4.4.1.13,8]dodecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,6,8-TETRAAZATRICYCLO(4.4.1.13,8)DODECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN525OA1O8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



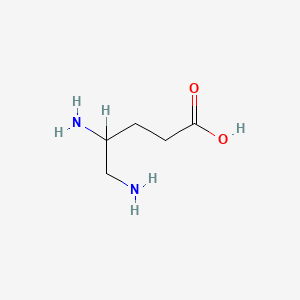
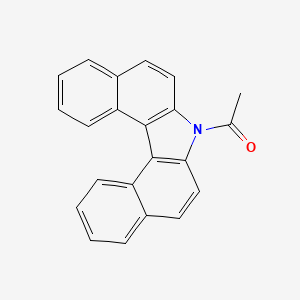
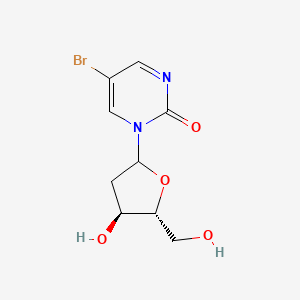
![1'-[3-(2-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl][1,4'-bipiperidine]-4'-carboximidic acid](/img/structure/B1195597.png)
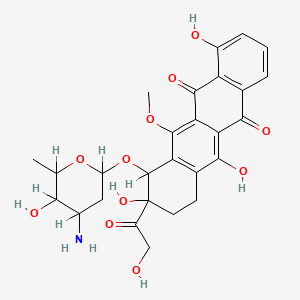
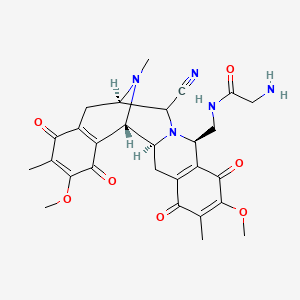
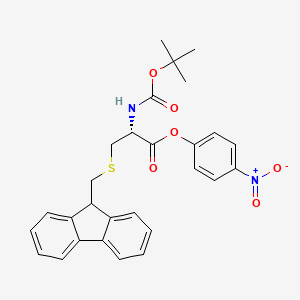
![9-Amino-n-[2-(dimethylamino)ethyl]-4-acridinecarboxamide](/img/structure/B1195604.png)
![1,7-Bis(but-2-en-2-yl)-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1195609.png)
![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine;methanesulfonic acid](/img/structure/B1195610.png)
